

# A Meta-Analysis of Dehydroepiandrosterone (DHEA) Clinical Trial Outcomes: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dehydroandrosterone*

Cat. No.: *B141766*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Dehydroepiandrosterone (DHEA), a C19 steroid hormone primarily secreted by the adrenal glands, has been the subject of extensive clinical investigation for its potential therapeutic effects across a range of conditions. As a precursor to both androgens and estrogens, its biological activities are pleiotropic, influencing mood, body composition, bone metabolism, and sexual function. This guide provides a comparative meta-analysis of DHEA clinical trial outcomes, presenting quantitative data in a structured format, detailing the experimental protocols of key studies, and visualizing relevant pathways and workflows to support further research and development.

## Data Presentation: Summary of Meta-Analysis Findings

The following tables summarize the quantitative outcomes from meta-analyses of randomized controlled trials (RCTs) investigating the efficacy of DHEA supplementation across various clinical endpoints.

### Table 1: Effects of DHEA on Depressive Symptoms

| Outcome Measure     | No. of Studies | Total Participants | Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) | p-value | Key Findings                                                                                                    |
|---------------------|----------------|--------------------|------------------------------------|------------------------------|---------|-----------------------------------------------------------------------------------------------------------------|
| Depressive Symptoms | 12             | 742                | -0.28                              | -0.45 to -0.11               | 0.001   | DHEA was associated with a beneficial effect on depressive symptoms compared to placebo.<br><a href="#">[1]</a> |

**Table 2: Effects of DHEA on Body Composition**

| Outcome Measure       | No. of Studies | Total Participants | Weighted Mean Difference (WMD) / Standardized Mean Difference (SMD) |                |  | p-value | Key Findings                                                             |
|-----------------------|----------------|--------------------|---------------------------------------------------------------------|----------------|--|---------|--------------------------------------------------------------------------|
|                       |                |                    | 95% Confidence Interval (CI)                                        |                |  |         |                                                                          |
| Fat Mass              | -              | -                  | WMD: -0.85%                                                         | -1.18 to -0.51 |  | 0.000   | DHEA supplementation significantly decreased fat mass. [2]               |
| Lean Body Mass        | -              | -                  | WMD: 0.45 kg                                                        | 0.15 to 0.75   |  | 0.004   | DHEA supplementation led to a significant increase in lean body mass.[2] |
| Body Weight           | -              | -                  | WMD: -0.16 kg                                                       | -1.02 to 0.70  |  | 0.72    | No significant change in overall body weight was observed. [2]           |
| Body Mass Index (BMI) | -              | -                  | WMD: -0.18 kg/m <sup>2</sup>                                        | -0.48 to 0.12  |  | 0.24    | No significant change in                                                 |

BMI was observed.  
[2]

**Table 3: Effects of DHEA on Sexual Function**

| Population                              | Outcome Measure                                                       | No. of Studies | Key Findings                                                                                                                                         |
|-----------------------------------------|-----------------------------------------------------------------------|----------------|------------------------------------------------------------------------------------------------------------------------------------------------------|
| Perimenopausal and Postmenopausal Women | Sexual Interest, Lubrication, Pain, Arousal, Orgasm, Sexual Frequency | 38             | DHEA was effective in improving several aspects of sexual function, with more pronounced effects in populations with existing sexual dysfunction.[3] |
| Men with Erectile Dysfunction           | International Index of Erectile Function (IIEF)                       | 1              | DHEA treatment was associated with higher mean scores across all five domains of the IIEF.                                                           |
| Postmenopausal Women with Low Libido    | Satisfying Sexual Events (SSE)                                        | 1 (RCT)        | No significant difference in the change in total SSE per month compared to placebo.                                                                  |

**Table 4: Effects of DHEA on Bone Mineral Density (BMD)**

| Population | Site       | No. of Studies | Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) | p-value | Key Findings                                                                        |
|------------|------------|----------------|------------------------------------|------------------------------|---------|-------------------------------------------------------------------------------------|
| Women      | Hip        | -              | -0.5                               | -0.95 to -0.04               | 0.03    | DHEA supplementation significantly increased hip BMD in women. <a href="#">[4]</a>  |
| Women      | Trochanter | -              | -0.55                              | -1.10 to 0.00                | 0.05    | A significant increase in trochanter BMD was observed in women. <a href="#">[4]</a> |
| Men        | -          | -              | -                                  | -                            | -       | No significant effects on bone mineral density were observed in men.                |

## Experimental Protocols of Key Clinical Trials

### DHEA for Depressive Symptoms (Daly et al., 2005)

- Study Design: A double-blind, randomized, placebo-controlled, crossover trial.

- Participants: 46 men and women (ages 40-65) with a diagnosis of minor or major depression.
- Intervention: Participants were randomized to receive either DHEA or placebo for six weeks. This was followed by a two-week washout period before crossing over to the other treatment for another six weeks. The DHEA dosage was 90 mg/day for the first three weeks, increasing to 450 mg/day for the subsequent three weeks.
- Outcome Measures: The primary endpoints were changes in scores on the 17-item Hamilton Rating Scale for Depression (HAM-D), the Center for Epidemiologic Studies Depression Scale (CES-D), and the Derogatis Sexual Functioning Inventory (DSFI).

## **DHEA for Body Composition and Bone Density (The DAWN Trial)**

- Study Design: A double-blind, placebo-controlled randomized trial.
- Participants: 225 healthy men and women aged 55 to 85 years.
- Intervention: Participants received either 50 mg of oral DHEA or a placebo daily for one year.
- Outcome Measures: The primary outcomes were changes in bone mineral density (BMD) at the hip and spine, and changes in body composition (fat mass and lean mass) measured by dual-energy X-ray absorptiometry (DXA).

## **DHEA for Sexual Function in Postmenopausal Women with Low Libido (Panjari et al., 2009)**

- Study Design: A 52-week randomized, double-blind, placebo-controlled trial.
- Participants: 93 postmenopausal women who were not using concurrent estrogen therapy.
- Intervention: Participants received either 50 mg of oral DHEA or a placebo daily.
- Outcome Measures: The primary outcome was the change in the total number of satisfying sexual events (SSE) over 26 weeks. Secondary measures included the Sabbatsberg Sexual

Self-Rating Scale (SSS), the Psychological General Well-Being Questionnaire (PGWB), and the Menopause-Specific Quality of Life Questionnaire (MENQOL).[2]

## **DHEA for Erectile Dysfunction (Reiter et al., 1999)**

- Study Design: A prospective, double-blind, randomized, placebo-controlled study.
- Participants: 40 men with erectile dysfunction and low serum DHEA sulfate levels.
- Intervention: Participants were randomized to receive either 50 mg of oral DHEA or a placebo daily for six months.
- Outcome Measures: The primary outcome was the change in scores on the International Index of Erectile Function (IIEF).

## **Mandatory Visualizations**

### **Signaling Pathways**





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Dehydroepiandrosterone in the treatment of erectile dysfunction: a prospective, double-blind, randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomized trial of oral DHEA treatment for sexual function, well-being, and menopausal symptoms in postmenopausal women with low libido - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Clinical Trials Register [clinicaltrialsregister.eu]
- To cite this document: BenchChem. [A Meta-Analysis of Dehydroepiandrosterone (DHEA) Clinical Trial Outcomes: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b141766#meta-analysis-of-dehydroandrosterone-clinical-trial-outcomes>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)